GSK180 is a selective inhibitor of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway, which is crucial for tryptophan metabolism. This compound has garnered attention due to its potential therapeutic applications in various neurodegenerative diseases and conditions characterized by neuroinflammation. GSK180's ability to modulate the levels of neuroactive metabolites makes it a promising candidate for further research and development.
GSK180 was developed by GlaxoSmithKline as part of a broader effort to explore the kynurenine pathway's role in neurological disorders. It belongs to a class of compounds known as flavin-dependent monooxygenase inhibitors. Specifically, it targets kynurenine 3-monooxygenase, which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a key step in the kynurenine pathway.
The synthesis of GSK180 involves several key steps that utilize advanced organic chemistry techniques. The initial phase typically includes the formation of a core structure through condensation reactions followed by functionalization to introduce specific substituents that enhance its inhibitory potency.
The synthesis may involve multi-step processes, including:
The molecular structure of GSK180 is characterized by its unique arrangement of atoms that facilitates its interaction with kynurenine 3-monooxygenase.
Crystallographic studies have provided insights into the three-dimensional conformation of GSK180 when bound to kynurenine 3-monooxygenase, revealing significant interactions within the enzyme's active site that contribute to its inhibitory effects.
GSK180 primarily acts through competitive inhibition of kynurenine 3-monooxygenase, affecting the enzyme's ability to convert L-kynurenine into 3-hydroxykynurenine.
The compound exhibits a half maximum inhibitory concentration (IC50) ranging from approximately 6 nM in biochemical assays using human enzymes to around 2 µM in cell-based assays, indicating high potency against its target enzyme .
GSK180's mechanism involves competitive inhibition at the active site of kynurenine 3-monooxygenase, leading to decreased levels of neurotoxic metabolites such as 3-hydroxykynurenine.
Studies have shown that treatment with GSK180 leads to significant changes in circulating levels of kynurenine pathway metabolites, underscoring its effect on metabolic regulation .
GSK180 exhibits several notable physical and chemical properties that support its function as an enzyme inhibitor.
GSK180 has potential applications in scientific research focused on neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. By modulating the kynurenine pathway, it may help alleviate symptoms associated with these conditions.
Kynurenine 3-monooxygenase (KMO) is a mitochondrial outer-membrane flavoprotein that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), utilizing molecular oxygen and NADPH as cofactors [2] [9]. This reaction positions KMO at a critical branch point in the kynurenine pathway (KP), which metabolizes >95% of free tryptophan in mammals [2] [5]. The enzyme contains a conserved FAD-binding domain and a hydrophobic substrate pocket that accommodates kynurenine’s benzene ring, with key residues (Arg83, Tyr97, Gln325) facilitating polar interactions with the substrate’s carboxylate group [2] [5]. Mechanistically, KMO follows flavin-dependent monooxygenase kinetics: after kynurenine binds, NADPH reduces FAD, enabling oxygen binding to form a reactive hydroperoxide intermediate that hydroxylates the substrate [2].
KMO activity fundamentally determines metabolic flux toward downstream neuroactive metabolites. By diverting kynurenine toward 3-HK, KMO promotes the synthesis of excitotoxic quinolinic acid (a NMDA receptor agonist) while limiting production of neuroprotective kynurenic acid (an NMDA/glycine site antagonist and α7-nicotinic acetylcholine receptor inhibitor) [2] [5] [6]. Tissue distribution studies reveal high KMO expression in liver and kidney, with moderate levels in lung and lymphoid organs, while in the CNS, KMO is predominantly localized to microglia rather than neurons [2] [5]. The enzyme’s activity is dynamically regulated by inflammatory cytokines (e.g., IFN-γ, IL-6), oxygen tension, chloride ions, and end-product inhibition by pathway metabolites like xanthurenic acid [5] [6].
Table 1: Key Metabolites in the Kynurenine Pathway
Metabolite | Enzyme Responsible | Biological Activity | Change with KMO Inhibition |
---|---|---|---|
L-Kynurenine | IDO1/TDO | Immunomodulator (AhR ligand) | Increased 19-fold [3] |
3-Hydroxykynurenine | KMO | Pro-oxidant, pro-apoptotic | Undetectable [3] |
Kynurenic Acid | KATs (aminotransferases) | NMDA/glycine site antagonist, neuroprotectant | Increased 81-fold [3] |
Quinolinic Acid | 3-HAAO → spontaneous cyclization | NMDA agonist, excitotoxin | Decreased |
Anthranilic Acid | Kynureninase | Minor branch metabolite | Increased 4-fold [3] |
Dysregulated KMO activity contributes to neurotoxicity through dual mechanisms: increased production of 3-HK/quinolinic acid and depletion of kynurenic acid. 3-HK generates reactive oxygen species (ROS) via auto-oxidation, inducing oxidative stress and mitochondrial dysfunction, while quinolinic acid causes NMDA receptor-mediated excitotoxicity [2] [5] [9]. In neurodegenerative contexts, KMO upregulation is observed in:
Beyond neurodegeneration, KMO drives inflammation in peripheral organs. During acute pancreatitis, KMO activation increases circulating 3-HK, which promotes apoptosis in lung, kidney, and liver tissues [3]. KMO-deficient mice (Kmonull) exhibit 84% reduction in lung apoptosis and 67% reduction in kidney apoptosis during experimental pancreatitis compared to wild-type mice [3]. This protection occurs without altering pancreatic inflammation, highlighting KMO’s specific role in extrapancreatic organ failure.
KMO deficiency also impacts cognition: elevated kynurenic acid due to reduced KMO activity is associated with impaired visuospatial memory and sensory processing in schizophrenia and tic disorders [2] [5]. Paradoxically, while acute KMO inhibition may be therapeutic, chronic deficiency can be detrimental, illustrating the pathway’s delicate homeostatic balance.
Pharmacological KMO inhibition offers a precise strategy to rebalance neurotoxic and neuroprotective branches of the kynurenine pathway. By blocking 3-HK production, inhibitors:
Table 2: Comparison of KMO Inhibitors
Inhibitor | IC₅₀ (Human KMO) | Selectivity Profile | Therapeutic Evidence |
---|---|---|---|
GSK180 | ~6 nM [1] [10] | Negligible activity against other KP enzymes | Prevents multiple organ failure in pancreatitis models [3] |
Ro 61-8048 | 5.1 µM | Moderate selectivity | Reduces quinolinic acid in Huntington’s models |
UPF 648 | 30 nM | Yeast KMO co-crystallized | Shifts pathway toward kynurenic acid |
GSK180 exemplifies a rationally designed KMO inhibitor developed through substrate-based medicinal chemistry. It competitively binds the KMO active site adjacent to FAD, as confirmed by X-ray co-crystallography (3.2 Å resolution) with the Pseudomonas fluorescens homolog (PDB: 5FN0) [4] [7]. Its potency is exceptional (IC₅₀ ~6 nM against human KMO), though species differences exist: 2.6 µM in human hepatocytes versus 7 µM in rat KMO [1] [10]. In rodent pancreatitis models, GSK180 administration rapidly redistributes kynurenine pathway metabolites, increasing plasma kynurenine and kynurenic acid within hours, and reduces histological organ injury by >80% [3] [7].
Table 3: Chemical Properties of GSK180
Property | Value |
---|---|
IUPAC Name | 3-(5,6-Dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
Molecular Formula | C₁₀H₇Cl₂NO₄ |
Molecular Weight | 276.07 g/mol [7] |
CAS Number | 1799725-26-0 [1] [10] |
Solubility | Soluble in DMSO (250 mg/mL) [1] |
SMILES | O=C(O)CCN1C(OC2=CC(Cl)=C(Cl)C=C12)=O [4] |
The mitochondrial role of KMO extends beyond its enzymatic function. Recent studies show KMO influences mitochondrial dynamics by interacting with DRP1 (a fission regulator), suggesting inhibition may preserve mitochondrial networks in neurodegeneration [9]. This dual impact—metabolic and structural—positions KMO inhibitors like GSK180 as multifaceted tools for probing disease mechanisms and developing therapies for disorders with unmet needs.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7